![molecular formula C15H18N2O2 B1524934 (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 1306763-30-3](/img/structure/B1524934.png)
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Overview
Description
“®-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate” is a useful reagent in the preparation of oxadiazoles as sphingosine 1 phosphate receptor modulators useful in the treatment of S1P1-associated diseases .
Synthesis Analysis
The synthesis of “®-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate” involves Di-tert-butyl dicarbonate and (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride . The reaction conditions include a temperature of 0 - 20℃ for 2 hours .Molecular Structure Analysis
The molecular formula of the compound is C15H18N2O2. The InChI code is 1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-8-7-11-10(9-16)5-4-6-12(11)13/h4-6,13H,7-8H2,1-3H3,(H,17,18)/t13-/m1/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.32 g/mol. It has a predicted boiling point of 411.9±44.0 °C and a predicted density of 1.15±0.1 g/cm3 . The compound is an off-white to white solid .Scientific Research Applications
Synthesis in Natural Product Derivatives
(R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a significant intermediate in the synthesis of natural product derivatives. It has been used in the synthesis of jaspine B, a natural product isolated from sponges, showing cytotoxic activity against several human carcinoma cell lines. The synthesis process involves multiple steps such as esterification, Boc protection, TBS protection, reduction, and the Corey-Fuchs reaction (Tang et al., 2014).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-8-7-11-10(9-16)5-4-6-12(11)13/h4-6,13H,7-8H2,1-3H3,(H,17,18)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHMMDUJKBJVQI-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C=CC=C12)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC2=C(C=CC=C12)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129602 | |
Record name | Carbamic acid, N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1306763-30-3 | |
Record name | Carbamic acid, N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306763-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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